molecular formula C11H8ClNO2 B2644446 3-chloro-5-(1H-pyrrol-1-yl)benzoic acid CAS No. 1515064-49-9

3-chloro-5-(1H-pyrrol-1-yl)benzoic acid

Cat. No.: B2644446
CAS No.: 1515064-49-9
M. Wt: 221.64
InChI Key: STMPSFAEDOKLLJ-UHFFFAOYSA-N
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Description

3-chloro-5-(1H-pyrrol-1-yl)benzoic acid is a chemical compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 g/mol It is characterized by the presence of a chloro group, a pyrrole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(1H-pyrrol-1-yl)benzoic acid typically involves the condensation of 3-chlorobenzoic acid with pyrrole under specific reaction conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of 3-chlorobenzoic acid and the nitrogen atom of pyrrole .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dechlorinated derivatives. Substitution reactions can result in various substituted benzoic acid derivatives .

Scientific Research Applications

3-chloro-5-(1H-pyrrol-1-yl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-chloro-5-(1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-(1H-pyrrol-1-yl)benzoic acid
  • 3-chloro-5-(1H-imidazol-1-yl)benzoic acid
  • 3-chloro-5-(1H-pyrazol-1-yl)benzoic acid

Uniqueness

3-chloro-5-(1H-pyrrol-1-yl)benzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-5-pyrrol-1-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c12-9-5-8(11(14)15)6-10(7-9)13-3-1-2-4-13/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMPSFAEDOKLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1515064-49-9
Record name 3-chloro-5-(1Ð?-pyrrol-1-yl)benzoic acid
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